molecular formula C10H20ClNO B13471051 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride

Cat. No.: B13471051
M. Wt: 205.72 g/mol
InChI Key: WUUAIVSZCRUGPJ-UHFFFAOYSA-N
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Description

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a spiro junction where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

8-methyl-2-azaspiro[4.5]decan-8-ol;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H

InChI Key

WUUAIVSZCRUGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CCNC2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions. For example, the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base can lead to the formation of the spirocyclic intermediate . This intermediate can then be further modified to introduce the methyl and hydroxyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the preparation of the spirocyclic intermediate, followed by functional group modifications and purification processes to obtain the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound participates in alkylation and acylation reactions at its amine and hydroxyl sites. For example:

  • Methylation of the amine group using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields N-methyl derivatives .

  • Acylation with acetic anhydride or acetyl chloride forms ester or amide derivatives, enhancing solubility for pharmacological studies.

Reaction Type Reagents/Conditions Product Yield Reference
N-MethylationMeI, K₂CO₃, DMF, rt, 5hN-Methyl-8-azaspiro[4.5]decan-8-ol95%
O-AcylationAc₂O, pyridine, reflux, 2h8-Azaspiro[4.5]decan-8-ol acetate85%

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or lactones:

  • Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 8-azaspiro[4.5]decan-8-one.

  • Peracid-mediated oxidation (e.g., mCPBA) forms a lactone derivative via intramolecular esterification .

Oxidizing Agent Conditions Product Application
Jones reagentH₂SO₄, 0°C, 1h8-Azaspiro[4.5]decan-8-oneIntermediate for drug design
mCPBADCM, rt, 12h2-Oxa-8-azaspiro[4.5]decane-1,3-dioneAntiviral precursor

Nucleophilic Substitution

The hydrochloride salt facilitates nucleophilic displacement at the β-carbon of the amine:

  • Sulfonylation with 4-fluorophenylsulfonyl chloride forms sulfonamide derivatives critical for antifibrinolytic agents .

  • Coupling reactions with aryl halides under Pd catalysis yield biaryl spirocycles for receptor modulation .

Example Reaction Pathway

  • Sulfonylation :
    8-Azaspiro+ArSO2ClEt3NArSO28-Azaspiro\text{8-Azaspiro} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{ArSO}_2-\text{8-Azaspiro}

    • Yield: 81%

Photocatalytic Transformations

Recent studies highlight photocatalytic methods for functionalizing the spirocyclic core:

  • N-Centered radical generation using UV light and 1,3-dibromo-5,5′-dimethylhydantoin enables β-spirocyclic pyrrolidine synthesis .

Substrate Catalyst Product Scale
N-AllylsulfonamideUV-150 photoreactor, 34°Cβ-Spirocyclic pyrrolidine13.2 g

Hydrolysis and Salt Formation

The compound undergoes hydrolysis under acidic or basic conditions:

  • Ester hydrolysis with LiOH/THF yields carboxylic acid derivatives .

  • Salt exchange with NaHCO₃ produces the free base form for further modifications .

Key Research Findings

  • Antifibrinolytic Activity : Sulfonamide derivatives (e.g., compound 2 ) inhibit fibrinolysis with EC₅₀ < 1 μM, outperforming tranexamic acid (EC₅₀ = 3 μM) .

  • Scalability : Photocatalytic reactions achieve 70% yield on decagram scales, demonstrating industrial viability .

  • Stereochemical Control : Chiral separation via supercritical fluid chromatography (SFC) yields enantiopure intermediates for targeted drug development .

Scientific Research Applications

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can be compared with other similar spirocyclic compounds, such as:

These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro junction. The unique combination of functional groups in 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride contributes to its distinct chemical and biological properties.

Biological Activity

8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spiro linkage between a decane ring and an azaspiro structure, which contributes to its biological activity. The structural formula is represented as follows:

C10H17ClNO\text{C}_{10}\text{H}_{17}\text{ClN}O

Antimicrobial Activity

Research indicates that 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.25 μg/mL
Escherichia coli0.5 μg/mL
Klebsiella pneumoniae1 μg/mL

These results suggest that the compound could be a candidate for developing new antibiotics, particularly against multidrug-resistant strains .

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Tumor Growth Inhibition

A study conducted on human cancer cell lines revealed that 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride significantly reduced tumor growth:

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15Moderate inhibition
HeLa (Cervical Cancer)10Strong inhibition
A549 (Lung Cancer)12Moderate inhibition

These findings indicate that the compound may target specific pathways involved in cancer cell survival .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride, particularly in models of neurodegenerative diseases such as Huntington's disease.

The proposed mechanism involves modulation of neurotransmitter levels and protection against oxidative stress. The compound has been shown to enhance neuronal survival in vitro:

Neuroprotective Assay Outcome
Oxidative Stress AssayReduced cell death by 30%
Neurotransmitter ReleaseIncreased dopamine release by 25%

These results suggest that the compound could be further explored for therapeutic applications in neurodegenerative disorders .

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